molecular formula C26H28N2O6S B11370099 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11370099
M. Wt: 496.6 g/mol
InChI Key: GIXFYIPRYHKQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features multiple functional groups, including a benzodioxin ring, a thiophene ring, and an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. The key steps may include:

  • Formation of the benzodioxin ring through a cyclization reaction.
  • Introduction of the thiophene ring via a cross-coupling reaction.
  • Synthesis of the isoxazole ring through a cycloaddition reaction.
  • Coupling of the different ring systems under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

  • Use of catalysts to enhance reaction rates.
  • Implementation of continuous flow reactors for large-scale synthesis.
  • Purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form amines.

    Substitution: The benzodioxin ring can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the isoxazole ring may yield amines.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis to create more complex molecules.

Biology

Medicine

May exhibit pharmacological activity, making it a candidate for drug development.

Industry

Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-METHYLBENZYL)-3-ISOXAZOLECARBOXAMIDE
  • 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ETHYLBENZYL)-3-ISOXAZOLECARBOXAMIDE

Uniqueness

The unique combination of functional groups in 5-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-N-(1,1-DIOXIDOTETRAHYDRO-3-THIOPHENYL)-N-(4-ISOPROPYLBENZYL)-3-ISOXAZOLECARBOXAMIDE may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C26H28N2O6S

Molecular Weight

496.6 g/mol

IUPAC Name

5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-propan-2-ylphenyl)methyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C26H28N2O6S/c1-17(2)19-5-3-18(4-6-19)15-28(21-9-12-35(30,31)16-21)26(29)22-14-24(34-27-22)20-7-8-23-25(13-20)33-11-10-32-23/h3-8,13-14,17,21H,9-12,15-16H2,1-2H3

InChI Key

GIXFYIPRYHKQSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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